Phenyl(piperidin-4-yl)methanone, also known as benzoylpiperidine, is a compound characterized by its unique structure which includes a phenyl group and a piperidine ring. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential therapeutic properties and its role as an intermediate in the synthesis of other chemical entities.
This compound can be synthesized from readily available starting materials, including piperidine and benzoyl chloride. Its derivatives are also explored in various research contexts, particularly in drug development and chemical synthesis.
Phenyl(piperidin-4-yl)methanone is classified as an organic compound, specifically a ketone due to the presence of a carbonyl group (C=O) bonded to a piperidine nitrogen. It falls under the category of piperidine derivatives, which are known for their diverse biological activities.
The synthesis of phenyl(piperidin-4-yl)methanone typically involves the acylation of piperidine using benzoyl chloride. The reaction can be carried out under anhydrous conditions to prevent hydrolysis.
The reaction mechanism typically involves nucleophilic attack by the nitrogen of piperidine on the carbonyl carbon of benzoyl chloride, leading to the formation of the ketone product along with hydrochloric acid as a byproduct.
Phenyl(piperidin-4-yl)methanone has a molecular formula of and a molecular weight of approximately 189.25 g/mol. The structure features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 189.25 g/mol |
Melting Point | Not explicitly defined in sources |
Solubility | Soluble in organic solvents |
Phenyl(piperidin-4-yl)methanone can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for phenyl(piperidin-4-yl)methanone involves its interaction with biological targets such as receptors and enzymes. It may function as an inhibitor or modulator within various biochemical pathways:
Phenyl(piperidin-4-yl)methanone is generally characterized by:
Chemical properties include:
Relevant data from studies indicate that its derivatives exhibit varied reactivity profiles based on substituents on the phenyl or piperidine moieties .
Phenyl(piperidin-4-yl)methanone has several applications in scientific research:
The benzoylpiperidine fragment (phenyl(piperidin-4-yl)methanone) exemplifies a "privileged scaffold" in medicinal chemistry due to its presence in diverse bioactive molecules targeting multiple therapeutic areas. This motif combines a conformationally constrained piperidine ring with a planar benzoyl group, enabling versatile interactions with biological targets. Its structural symmetry eliminates chiral centers, simplifying synthesis and avoiding stereoselectivity issues [1] [3].
Table 1: Therapeutic Applications of Benzoylpiperidine-Based Compounds
Therapeutic Area | Biological Targets | Representative Compounds |
---|---|---|
Oncology | AKT kinase, Na⁺/K⁺-ATPase | Compound 12b (AKT inhibitor), GSK690693 analogs |
Neuroscience | 5-HT₂A receptors, GlyT1 transporters | Ketanserin, Altanserin, GlyT1 inhibitors |
Anti-infectives | MRSA Gyrase, Penicillin-Binding Proteins | 2,4-Difluorophenyl derivatives (e.g., 5k) |
Endocrinology | Estrogen receptors (ERα) | Tetramethylpiperidine derivatives (e.g., 3b) |
Metabolic disorders | 11β-Hydroxysteroid dehydrogenase type 1 | (4-Phenyl-piperidin-1-yl)-thiophenyl methanones |
Key structural attributes contributing to its privileged status include:
Benzoylpiperidine serves as a strategic bioisostere for piperazine, addressing pharmacokinetic limitations while retaining target engagement. Piperazine's secondary amines are prone to N-oxidation and glucuronidation, leading to rapid clearance. Benzoylpiperidine mitigates this via:
Table 2: Piperazine vs. Benzoylpiperidine in Drug Design
Property | Piperazine Derivatives | Benzoylpiperidine Analogues | Impact |
---|---|---|---|
Metabolic Stability | Low (CYP450-mediated N-oxidation) | High (Resistance to oxidation) | ↑ Half-life (e.g., 3b: >4h in S9 fractions) |
Hydrogen-Bond Capacity | Two H-bond donors (NH groups) | One H-bond donor (NH) + one acceptor (C=O) | Balanced target affinity |
Structural Rigidity | Flexible | Semi-rigid (constrained carbonyl) | ↑ Selectivity (e.g., 5-HT₂A vs. D₂ receptors) |
Case studies highlight this advantage:
The benzoylpiperidine scaffold demonstrates superior metabolic resilience across preclinical models, attributed to:
Table 3: Metabolic Stability of Benzoylpiperidine Derivatives
Compound | Structural Feature | Metabolic Half-life (t₁/₂) | Species/System |
---|---|---|---|
3b (ER modulator) | 2,2,6,6-Tetramethylpiperidine | >4 hours | Rat liver S9 fractions |
10h (AKT inhibitor) | 3,4-Dichlorophenyl substituent | >60 minutes | Human liver microsomes |
5k (MRSA inhibitor) | 2,4-Difluorophenyl oxime | 120 minutes | Mouse microsomes |
Piperazine Control | Unsubstituted piperazine | <15 minutes | Human liver microsomes |
Interstrain metabolic differences underscore its reliability: Benzoylpiperidine derivatives show <20% variability in intrinsic clearance across mouse strains (C57BL/6J vs. CD-1), whereas piperazine analogues vary by >50% due to polymorphic CYP enzymes [4] [8]. ADMET profiling further confirms advantages:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: